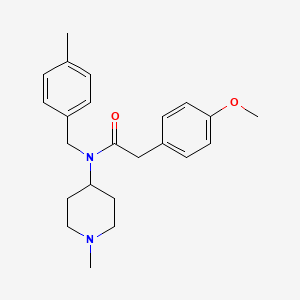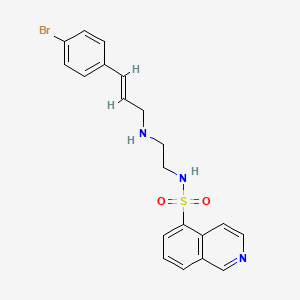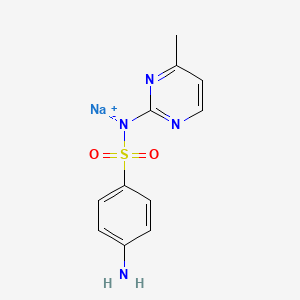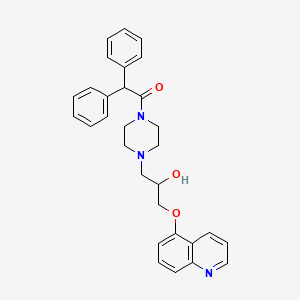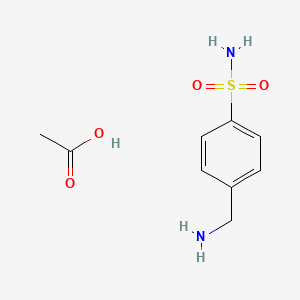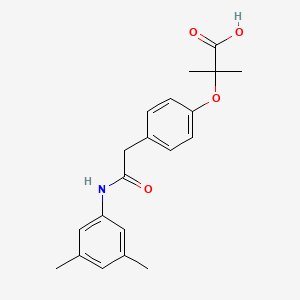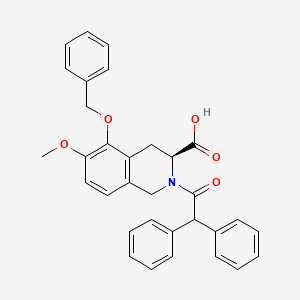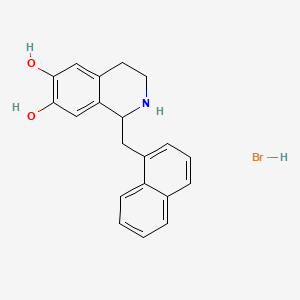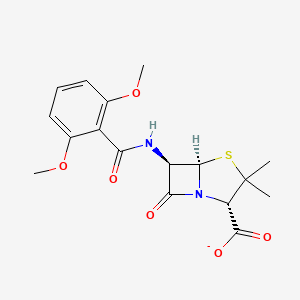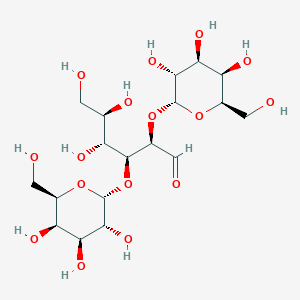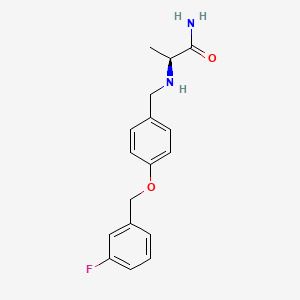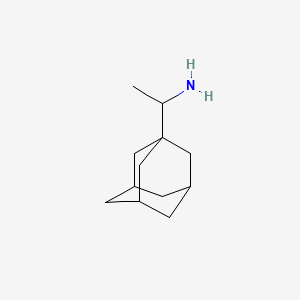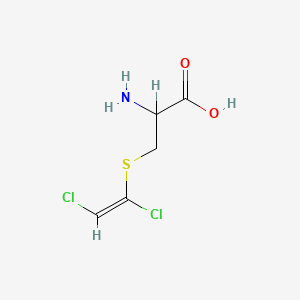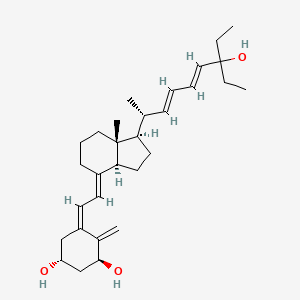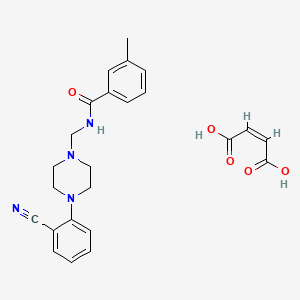
PD 168077 maleate
描述
PD 168077 maleate is a potent and selective D4 dopamine receptor agonist . It displays over 400-fold selectivity over D2 and over 300-fold selectivity over D3 subtypes . It is known to induce synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons .
Molecular Structure Analysis
The molecular weight of PD 168077 maleate is 450.49 . The molecular formula is C20H22N4O•C4H4O4 .Physical And Chemical Properties Analysis
PD 168077 maleate is a solid substance . and is soluble in DMSO to 100 mM .科学研究应用
Neurotransmission Research
Field
Neuroscience Application: PD 168077 maleate is used in neurotransmission research, specifically in the study of dopamine receptors . Method: The compound is applied to cultured neurons, where it induces synaptic translocation of CaMK II to postsynaptic sites . Results: The activation of D4 dopamine receptors leads to the synaptic translocation of CaMK II in cultured prefrontal cortical neurons .
Penile Erection Studies
Field
Sexual Health Application: PD 168077 maleate has been used in studies of penile erection . Method: The compound is injected into the paraventricular nucleus (PVN) of the hypothalamus in rats . Results: PD 168077 maleate induces penile erections in rats when injected into the PVN of the hypothalamus .
Learning and Memory Research
Field
Cognitive Neuroscience Application: PD 168077 maleate is used in studies of learning and memory . Method: The specific methods of application or experimental procedures are not detailed in the sources. Results: The specific results or outcomes obtained are not detailed in the sources.
Locomotor Activity Research
Field
Behavioral Neuroscience Application: PD 168077 maleate has been used in studies of spontaneous locomotor activity . Method: The compound is administered subcutaneously to rats at doses ranging from 0.2-25 mg/kg . Results: PD 168077 maleate increases spontaneous locomotor activity and reduces grooming and rearing in rats .
Object Recognition Research
Field
Cognitive Neuroscience Application: PD 168077 maleate is used in studies of object recognition . Method: The specific methods of application or experimental procedures are not detailed in the sources. Results: PD 168077 maleate reverses object recognition deficits .
Calcium Signaling Research
Field
Cellular Neuroscience Application: PD 168077 maleate is used in studies of calcium signaling . Method: The compound is applied to primary rat embryonic prefrontal cortex pyramidal neurons at a concentration of 20 µM . Results: PD 168077 maleate induces CaMKII translocation from the dendritic shaft to postsynaptic sites on the dendritic processes of neurons .
Dopamine Receptor Research
Field
Pharmacology Application: PD 168077 maleate is a potent D4 dopamine receptor agonist . It has been used in research to understand the role and function of D4 dopamine receptors . Method: The compound is applied to various cell types expressing D4 dopamine receptors . Results: PD 168077 maleate has been shown to have high affinity for D4 dopamine receptors, with Ki values of 11.9 nM for D4, 2540 nM for D3, and 1050 nM for D2 receptors .
Calcium Signaling Research
Field
Cellular Neuroscience Application: PD 168077 maleate is used in studies of calcium signaling . Method: The compound is applied to primary rat embryonic prefrontal cortex pyramidal neurons at a concentration of 20 µM . Results: PD 168077 maleate induces CaMKII translocation from the dendritic shaft to postsynaptic sites on the dendritic processes of neurons .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEUGRPISCANHO-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042601 | |
| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2-Cyanophenyl)piperazin-1-yl)methyl)-3-methylbenzamide maleate | |
CAS RN |
630117-19-0 | |
| Record name | PD-168077 maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-168077 MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



